2,2,2-Trifluoro-1-(4-methylthiazol-5-yl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one is a fluorinated organic compound that features a trifluoromethyl group attached to a thiazole ring
Preparation Methods
The synthesis of 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of 4-methyl-1,3-thiazole with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new derivatives.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from -20°C to 80°C, depending on the specific reaction.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding in biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved bioavailability and metabolic stability.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers, which exhibit high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol:
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one:
2,2,2-Trifluoroacetophenone: This compound lacks the thiazole ring, making it less versatile in biological applications but still valuable in organic synthesis.
The unique combination of the trifluoromethyl group and the thiazole ring in 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one makes it a distinctive compound with diverse applications and significant potential in various fields of research and industry.
Properties
Molecular Formula |
C6H4F3NOS |
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Molecular Weight |
195.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C6H4F3NOS/c1-3-4(12-2-10-3)5(11)6(7,8)9/h2H,1H3 |
InChI Key |
XYUFLSHUVILCMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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